molecular formula C12H24Cl2N2O2 B13558676 1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride

1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride

Katalognummer: B13558676
Molekulargewicht: 299.23 g/mol
InChI-Schlüssel: HRVYNRGKQFTDCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C12H24Cl2N2O2. It is known for its unique structure, which includes a bipiperidine core with a methyl group and a carboxylic acid functional group.

Vorbereitungsmethoden

The synthesis of 1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride involves several steps. One common synthetic route includes the reaction of 1-methylpiperidine with a suitable carboxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Analyse Chemischer Reaktionen

1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups such as esters or amides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Wissenschaftliche Forschungsanwendungen

1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C12H24Cl2N2O2

Molekulargewicht

299.23 g/mol

IUPAC-Name

1-(1-methylpiperidin-4-yl)piperidine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C12H22N2O2.2ClH/c1-13-8-5-10(6-9-13)14-7-3-2-4-11(14)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H

InChI-Schlüssel

HRVYNRGKQFTDCR-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)N2CCCCC2C(=O)O.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.